N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core fused with a 1,2,3-triazole ring system. Its structure includes a hydroxyl group at the 4-position of the tetrahydrobenzothiophene moiety and a methyl-substituted triazole carboxamide side chain. Its synthesis likely involves multi-step reactions, including cyclization and functional group modifications, as seen in analogous compounds .
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-17-7-10(15-16-17)12(18)14-8-13(19)5-2-3-11-9(13)4-6-20-11/h4,6-7,19H,2-3,5,8H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZHTTRUHWWAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2(CCCC3=C2C=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the benzothiophene nucleus in the compound, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, making them potential targets for this compound.
Mode of Action
Compounds with similar structures, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique combination of a benzothiophene moiety and a triazole ring, which contributes to its distinctive biological activities. Its molecular formula is with a molecular weight of approximately 293.37 g/mol. The presence of hydroxyl and carboxamide functional groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action may involve inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cells by interacting with specific cellular pathways. Its structural features allow it to bind effectively to targets involved in cancer cell proliferation.
Enzyme Inhibition
The triazole ring is known for its ability to act as an enzyme inhibitor. This compound has been studied for its potential to inhibit enzymes such as tyrosinase and carbonic anhydrase, which are critical in various physiological processes and disease mechanisms.
Synthesis and Mechanism of Action
The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions that include cyclization and functional group modifications. Understanding the synthesis pathways is crucial for optimizing yield and purity in pharmaceutical applications.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry reported that the compound showed promising activity against resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, highlighting its potential as a therapeutic agent for treating infections caused by resistant bacteria.
Case Study 2: Cancer Cell Apoptosis
In research published in Cancer Research, this compound was shown to trigger apoptosis in breast cancer cells through the activation of caspase pathways. The study concluded that this compound could serve as a basis for developing new anticancer drugs targeting specific signaling pathways involved in tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares structural homology with N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (). Both contain a tetrahydrobenzothiophene scaffold but differ in substituents:
- Hydroxyl vs. Carbamoyl Group: The target compound has a hydroxyl group at the 4-position, whereas the analogue in features a carbamoyl group at the 3-position.
- Triazole vs. Oxazole : The triazole ring in the target compound may confer distinct electronic and steric properties compared to the oxazole ring in the analogue.
Tautomeric Behavior
Similar to compounds [7–9] in , the target compound may exhibit tautomerism. However, spectral data (e.g., lack of νS-H bands at 2500–2600 cm⁻¹) suggest preferential stabilization of the thione tautomer over the thiol form in related structures .
Methodological Considerations for Structural Analysis
Preparation Methods
One-Pot Cyclization from 2-Mercaptobenzoic Acid
A widely adopted approach involves the reaction of 2-mercaptobenzoic acid with substituted aryl bromomethyl ketones under basic conditions. Triethylamine in dimethylformamide (DMF) facilitates an S<sub>N</sub>2-type nucleophilic attack by the sulfhydryl group on the α-carbon of the bromomethyl ketone, yielding a sulfanylbenzoic acid intermediate. Intramolecular cyclization via enolate formation under the same conditions produces 2-aroylbenzo[ b]thiophen-3-ols in 45–87% yields. For the tetrahydro variant, hydrogenation or reductive cyclization strategies are employed to saturate the benzo[ b]thiophene ring system.
Functionalization at the 4-Position
Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carboxamide
The triazole-carboxamide segment is constructed via click chemistry and amide coupling, leveraging modular synthetic platforms.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Huigsen 1,3-dipolar cycloaddition between terminal alkynes and organic azides remains the gold standard for triazole synthesis. For the target compound, 1-methyl-1H-1,2,3-triazole-4-carboxylic acid is prepared by reacting propargylamine with methyl azide in the presence of CuSO<sub>4</sub> and sodium ascorbate, achieving regioselective 1,4-disubstitution. Yields typically range from 50–85%, with reaction optimization focusing on solvent polarity ( t-BuOH/H<sub>2</sub>O) and catalyst loading.
Carboxamide Formation
The carboxylic acid intermediate is activated using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and reacted with ammonia or primary amines to form the carboxamide. Hunig’s base ( N, N-diisopropylethylamine) is critical for neutralizing HCl byproducts, with reactions conducted in anhydrous DMF or dichloromethane at 0–25°C.
Convergent Synthesis: Coupling Benzothiophene and Triazole Modules
The final assembly involves covalent linkage of the benzothiophene and triazole-carboxamide units via a methylene bridge.
Reductive Amination Strategy
Condensation of 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-4-carbaldehyde with 1-methyl-1H-1,2,3-triazole-4-carboxamide in the presence of NaBH<sub>3</sub>CN or NaBH<sub>4</sub> affords the secondary amine linkage. Solvent systems (MeOH/THF) and stoichiometric control (1:1 molar ratio) are pivotal for minimizing over-reduction or dimerization.
Mitsunobu Reaction for Ether Linkage
Alternatively, the hydroxymethyl group on the benzothiophene is activated using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>), enabling nucleophilic displacement by the triazole-carboxamide’s amine group. This method offers superior stereocontrol but requires rigorous exclusion of moisture.
Optimization and Mechanistic Insights
Reaction Condition Screening
Comparative studies highlight DMF as the optimal solvent for S<sub>N</sub>2 reactions (benzothiophene synthesis), while THF enhances CuAAC efficiency. Temperature modulation (70°C for cyclization vs. room temperature for click chemistry) balances reaction rate and byproduct formation.
Tautomeric Control in Benzothiophene Synthesis
Electronic effects of aryl substituents dictate keto-enol tautomerism in the benzothiophene core. Electron-withdrawing groups (e.g., -NO<sub>2</sub>, -CF<sub>3</sub>) stabilize the enol form, whereas electron-donating groups (-OCH<sub>3</sub>, -CH<sub>3</sub>) favor the keto tautomer, impacting downstream reactivity.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR confirms structural integrity:
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how can intermediates be validated?
- Methodological Answer :
- Step 1 : Use a multi-step approach starting with condensation of 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-4-carbaldehyde with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid.
- Step 2 : Activate the carboxylic acid using carbodiimide crosslinkers (e.g., EDCI/HOBt) for amide bond formation, as described for analogous triazole carboxamides .
- Validation : Monitor reactions via TLC and characterize intermediates using -NMR and LC-MS. For example, in similar syntheses, -NMR peaks at δ 7.5–8.5 ppm confirm triazole protons, while δ 2.5–4.0 ppm indicates benzothiophene methylene groups .
Q. How can aqueous solubility challenges be addressed during in vitro assays for this compound?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain solubility without cytotoxicity .
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the benzothiophene or triazole moieties, as demonstrated in related carboxamide derivatives .
- Salt formation : Explore hydrochloride or sodium salts if ionizable groups are present.
Q. What spectroscopic and chromatographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : Assign peaks using -, -, and 2D-COSY to resolve overlapping signals in the benzothiophene and triazole regions .
- Mass spectrometry : Confirm molecular weight via HRMS (e.g., [M+H] at m/z 332.12).
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) for purity assessment .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation methods are recommended?
- Methodological Answer :
- Chiral catalysts : Employ asymmetric hydrogenation or enzymatic resolution for stereocontrol during benzothiophene ring formation.
- HPLC separation : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) to resolve enantiomers. Retention time differences >2 min indicate successful separation .
- Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions (e.g., TD-DFT) .
Q. What strategies resolve contradictions between computational binding predictions and experimental enzyme inhibition data?
- Methodological Answer :
- Validation steps :
Re-evaluate docking parameters (e.g., grid box size, force fields) using software like AutoDock Vina .
Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS).
Compare inhibition kinetics (IC) across multiple assays (e.g., fluorescence vs. colorimetric) to rule out assay artifacts .
- Example : For triazole carboxamides, discrepancies may arise from protonation state mismatches in docking simulations; adjust pH to match experimental conditions .
Q. How can X-ray crystallography optimize structural refinement for this compound?
- Methodological Answer :
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) data.
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use the "L.S." command for least-squares optimization of bond lengths and angles .
- Validation : Check R (<5%) and R (<0.25) metrics. For example, SHELX refinement of similar carboxamides achieved R = 0.039 using 4232 reflections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
